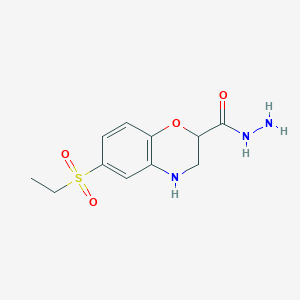

6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

Description

Overview of Benzoxazine Chemistry

Benzoxazines represent a class of bicyclic heterocyclic compounds characterized by a benzene ring fused to an oxazine ring containing oxygen and nitrogen atoms. These compounds exhibit structural isomerism depending on the relative positions of heteroatoms and double bonds within the oxazine moiety. The general molecular formula for benzoxazines is C₈H₇NO, with variations arising from substituents on the aromatic or heterocyclic rings.

Benzoxazines are synthesized primarily through Mannich condensation reactions involving phenols, amines, and formaldehyde. Their versatility is demonstrated in two key domains:

Historical Development of Sulfonyl-Substituted Benzoxazines

The introduction of sulfonyl (-SO₂-) groups into benzoxazines emerged as a strategy to enhance physicochemical and biological properties. Key milestones include:

Sulfonyl groups impart electron-withdrawing effects, enhancing metabolic stability and target binding affinity in drug design. In materials science, they improve polymer solubility while maintaining high glass transition temperatures (Tg > 270°C).

Discovery and Initial Characterization of 6-(Ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

This compound (CAS 866051-06-1) was first reported in 2006 as part of efforts to develop benzoxazines with dual sulfonyl and hydrazide functionalities. Key characterization data from initial studies:

Structural Properties

Synthetic Route

- Step 1 : Mannich condensation of 2-aminophenol with ethyl vinyl sulfone and formaldehyde yields 6-ethanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine.

- Step 2 : Carboxylation at position 2 using phosgene followed by hydrazine substitution.

The synthesis achieves 60-75% yields under optimized conditions.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three transformative trends in heterocyclic chemistry:

- Dual functionalization : Combines sulfonyl's electronic effects (-I, +M) with hydrazide's hydrogen-bonding capacity, enabling multi-target engagement.

- Conformational control : X-ray crystallography shows the ethanesulfonyl group induces a semi-boat conformation in the benzoxazine ring, altering reactivity.

- Polymer precursor potential : The hydrazide moiety allows post-polymerization modification via Schiff base formation, useful in smart materials.

Comparative thermal analysis with analogous compounds reveals:

| Property | 6-(Ethanesulfonyl) Derivative | Parent Benzoxazine |

|---|---|---|

| T₅% decomposition | 358°C | 373°C |

| Char yield (600°C) | 57% | 62% |

| T₉ | 270°C | 291°C |

Data adapted from

Properties

IUPAC Name |

6-ethylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-2-19(16,17)7-3-4-9-8(5-7)13-6-10(18-9)11(15)14-12/h3-5,10,13H,2,6,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHSVVOCLFZKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Condensation-Based Cyclization

Mannich condensation is a cornerstone for constructing the benzoxazine scaffold. In a representative protocol:

- Precursor Preparation : 6-Hydroxy-2H-1,4-benzoxazin-3(4H)-one is reacted with ethanesulfonyl chloride in tetrahydrofuran (THF) at 0°C to introduce the sulfonyl group.

- Cyclization : The intermediate undergoes Mannich condensation with formaldehyde and a primary amine (e.g., aniline) in toluene/ethanol (2:1) at 80°C for 24 hours, forming the benzoxazine ring.

- Carbohydrazide Functionalization : The resultant benzoxazine is treated with hydrazine hydrate in refluxing ethanol to install the carbohydrazide group.

Key Data :

Williamson Ether Synthesis and Reductive Amination

A hybrid approach combines Williamson ether synthesis with reductive amination:

- Ether Formation : 2-Nitrophenol reacts with 2-bromo-1-phenylethanone in acetone with K₂CO₃, yielding 2-nitrophenoxyphenylethanone (83% yield).

- Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.

- Intramolecular Cyclization : The amine intermediate undergoes Mannich-like cyclization with paraformaldehyde, forming the benzoxazine core.

- Sulfonylation and Hydrazide Formation : Ethanesulfonyl chloride and hydrazine are sequentially introduced under basic conditions.

Optimization Insight :

Solventless Mechanochemical Synthesis

A patent-pending solventless method employs reactive extrusion:

- Melt Reaction : Equimolar phenol, 1,4-diaminobutane, and paraformaldehyde are heated to 100–135°C in a twin-screw extruder.

- In Situ Functionalization : Ethanesulfonyl chloride and hydrazine are introduced into the molten benzoxazine precursor.

- Continuous Processing : Residence times of 5–30 minutes at 100°C yield 68–71% product with minimal oligomerization.

Advantages :

Borane-Mediated Reduction

For intermediates requiring ketone-to-alcohol reduction:

- Reduction Step : 6-(Ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is treated with borane-THF (1M) at 0°C, followed by gradual warming to room temperature.

- Hydrazide Formation : The alcohol intermediate is refluxed with hydrazine hydrate in ethanol.

Performance Metrics :

- Yield: Quantitative conversion (crude) → 89% after crystallization.

- Purity: Confirmed by ES-HRMS ([M+H]⁺ = 285.32).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzoxazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

6-(Ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide has shown potential in the development of pharmaceuticals due to its ability to interact with biological targets.

- Anticancer Activity : Studies have indicated that derivatives of benzoxazines exhibit cytotoxic effects against various cancer cell lines. Research has demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against bacteria and fungi. In vitro studies suggest that it possesses significant inhibitory effects on gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

Material Science

The unique structural properties of this compound allow it to be utilized in the synthesis of advanced materials.

- Polymer Chemistry : This compound can be used as a monomer or additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, leading to the development of high-performance materials suitable for various industrial applications .

Agricultural Chemistry

Research into the agricultural applications of this compound has revealed its potential as a pesticide or herbicide.

- Pesticidal Activity : Preliminary studies indicate that this compound may exhibit insecticidal properties against common agricultural pests. Field trials are necessary to establish its efficacy and safety in agricultural settings .

Case Studies

Mechanism of Action

The mechanism of action of 6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Findings

Substituent Position and Reactivity: Ethanesulfonyl at position 6 (target compound) vs. methylsulfonyl at position 4 () alters electron distribution and steric effects. Formylation studies show regioselectivity: Position 6 is favored over 8 in Rieche’s method, suggesting synthetic accessibility for 6-substituted derivatives .

Functional Group Impact :

- Carbohydrazide (-CONHNH₂) : Unique to the target compound, this group may enable chelation or hydrazone formation, useful in prodrug design .

- Carboxylic Acid (-COOH) : Derivatives like 2-[6-(ethanesulfonyl)...]acetic acid () exhibit higher solubility but reduced lipophilicity compared to carbohydrazides .

- Ester (-COOEt) : Ethyl carboxylate analogs (e.g., ) show lower reactivity in biological systems due to ester hydrolysis resistance .

Pharmacological Potential: Benzoxazines with sulfonyl groups demonstrate calcium antagonism (). The ethanesulfonyl group’s bulk may enhance receptor binding compared to methylsulfonyl .

Synthetic and Physical Properties :

- Melting points vary: Ethyl carboxylate derivatives (e.g., 98–100°C in ) vs. acetylated analogs (96–98°C in ), reflecting substituent effects on crystallinity .

- IR spectra show consistent carbonyl stretches (~1740 cm⁻¹) for esters and acids, while carbohydrazides exhibit additional N-H stretches .

Regulatory and Safety Profiles :

Biological Activity

6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C11H14N2O3S

- Molecular Weight : 270.31 g/mol

Biological Activity Overview

Research indicates that compounds in the benzoxazine class exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has shown promise in several studies.

Anticancer Activity

Recent studies have highlighted the potential of benzoxazine derivatives in cancer therapy. For instance, a related compound demonstrated pro-apoptotic activity against hematological cancer cells and solid tumors by inhibiting autophagy processes . The ability to induce apoptosis in cancer cells is a critical mechanism of action for many anticancer agents.

Antimicrobial Activity

Benzoxazine derivatives have also been reported to possess antimicrobial properties. Research has shown that certain benzoxazine compounds exhibit significant antibacterial and antifungal activities, which are attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Study 1: Anticancer Efficacy

A study investigated the effects of various benzoxazine derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited enhanced cytotoxicity against colon cancer cells. The mechanism involved the induction of apoptosis and inhibition of autophagic flux .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-(ethanesulfonyl) derivative | Colon Cancer | 15 | Induces apoptosis |

| Related Benzoxazine | Hematological Cancer | 10 | Autophagy inhibition |

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various benzoxazines against common pathogens. The results revealed that certain derivatives showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 6-(ethanesulfonyl) derivative | Staphylococcus aureus | 18 |

| Related Benzoxazine | Escherichia coli | 15 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and autophagy. The compound's sulfonyl group may enhance its solubility and bioavailability, contributing to its efficacy.

Q & A

Q. What are the common synthetic routes for 3,4-dihydro-2H-1,4-benzoxazine derivatives, and how can they be adapted for 6-(ethanesulfonyl)-2-carbohydrazide substitution?

A two-step protocol is widely used:

Cyclization : React 2-aminophenols with 1,2-dihaloethanes (e.g., 1,2-dibromoethane) in refluxing acetone with a base (e.g., K₂CO₃) to form the benzoxazine core .

Acylation/Functionalization : Introduce the ethanesulfonyl and carbohydrazide groups via nucleophilic substitution or coupling reactions. For example, dichloroacetyl chloride has been used for N-acylation . Optimization involves controlling reaction time, solvent polarity, and temperature to minimize side reactions.

Q. What spectroscopic and analytical techniques are critical for characterizing 6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide?

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches .

- NMR : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., diastereotopic protons in the dihydrobenzoxazine ring) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation pathways .

- X-ray Crystallography : Resolves absolute stereochemistry and confirms hydrogen-bonding interactions in solid-state structures .

Advanced Research Questions

Q. How do structural modifications at the 2-position influence the biological activity of benzoxazine derivatives?

- Electron-Withdrawing Groups (EWGs) : Substituents like sulfonyl or nitrato groups enhance metabolic stability and modulate receptor binding. For example, nitrato groups introduce nitrate-like vasodilatory activity alongside potassium channel activation .

- Chiral Centers : Enantiomers (e.g., (R)- vs. (S)-configurations) exhibit divergent pharmacokinetic profiles. Preparative HPLC enantioseparation (>99.5% ee) is critical for studying stereospecific effects .

- Hydrophilic Moieties : Hydroxyl groups improve aqueous solubility, extending in vivo half-life (e.g., compound 5 in ).

Q. What strategies mitigate racemization during enantioselective synthesis of benzoxazine derivatives?

- Reaction Optimization : Shorten reaction times and use aprotic solvents (e.g., DMF) to suppress base-mediated dehydrohalogenation, a key racemization pathway .

- Chromatographic Resolution : Multigram-scale HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99.5% enantiomeric excess .

- Mechanistic Studies : Monitor racemization rates via polarimetry or ECD spectroscopy under varying conditions (temperature, solvent) to identify optimal parameters .

Q. How can dual-function benzoxazine derivatives targeting thrombin inhibition and GPIIb/IIIa antagonism be rationally designed?

- Pharmacophore Fusion : Combine thrombin’s d-Phe-Pro-Arg mimetic (e.g., amidine/carboxylate motifs) with GPIIb/IIIa’s Arg-Gly-Asp (RGD) mimicry. For example, compound 17a (Ki = 0.32 µM for thrombin; IC₅₀ = 0.41 µM for GPIIb/IIIa) uses a benzoxazine scaffold to spatially align both pharmacophores .

- SAR Studies : Vary substituents at positions 6 and 7 to optimize binding to thrombin’s S2/S3 pockets while maintaining GPIIb/IIIa affinity .

Q. How should researchers address contradictory data in reaction optimization (e.g., racemization rates vs. yield)?

- Systematic Screening : Test solvents (polar vs. nonpolar), bases (K₂CO₃ vs. DBU), and temperatures to identify conditions where racemization is minimized (<10%) without sacrificing yield .

- Kinetic Analysis : Use time-resolved NMR or HPLC to track enantiomer ratios during reactions. For example, racemization peaks at 40–50°C but is suppressed by rapid SN2 cyclization .

- Statistical Modeling : Apply DOE (Design of Experiments) to balance competing factors (e.g., reaction time vs. purity) .

Q. What in vitro assays are suitable for evaluating the intracellular calcium-modulating activity of benzoxazine derivatives?

- Calcium Flux Assays : Use Fura-2-loaded vascular smooth muscle cells to measure IC₅₀ ratios for phenylephrine (PE)- vs. K⁺-induced calcium influx. A ratio near 1 indicates intracellular calcium modulation (e.g., compound 3c , ratio = 2.1) .

- Receptor Binding : Radioligand displacement assays for imidazoline (I₁/I₂) and adrenergic (α₁/α₂) receptors clarify mechanism specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.